N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a carbazole moiety linked to a picolinamide group, which imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide involves several key steps. One efficient method includes an asymmetric reductive amination directed by chiral (phenyl)ethylamines, resulting in high diastereoselectivity . The process typically involves the following steps:
Reductive Amination: The key step involves the reductive amination of a ketone intermediate with chiral amines, using catalysts such as Ru(II) complexes.
Industrial production methods may involve scaling up these reactions in large reactors, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the carbazole ring or the picolinamide group.
Substitution: Halogenation or other substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research has explored its potential as a treatment for human papillomavirus infections.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biological outcomes.
Comparison with Similar Compounds
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)picolinamide can be compared with other similar compounds, such as:
8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: This compound shares the carbazole core but lacks the picolinamide group.
1,2,3,4-tetrahydrocarbazole: Another related compound with a similar core structure but different functional groups.
The uniqueness of this compound lies in its specific combination of the carbazole and picolinamide moieties, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H16ClN3O |
---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C18H16ClN3O/c19-13-7-3-5-11-12-6-4-9-14(17(12)22-16(11)13)21-18(23)15-8-1-2-10-20-15/h1-3,5,7-8,10,14,22H,4,6,9H2,(H,21,23) |
InChI Key |
VKQZMWPMATVJTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.